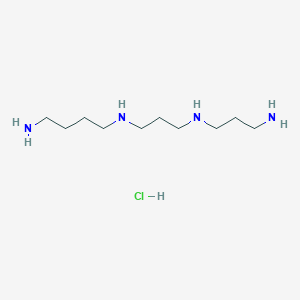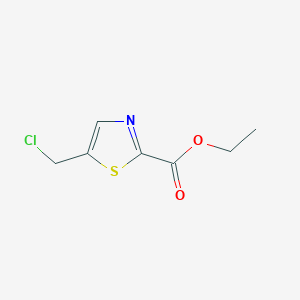
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Descripción general
Descripción
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1263774-97-5 . Its molecular weight is 215.17 . The IUPAC name for this compound is 4-(3,4,5-trifluorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is 1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
1. Green Chemistry and Ultrasound Synthesis
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, a variant of pyrrolidin-2-ones, plays a significant role in green chemistry. Its synthesis using ultrasound in aqueous media is an environmentally sustainable process, highlighting its importance in eco-friendly organic reactions. This approach minimizes waste and reduces energy requirements, providing an efficient method for synthesizing pyrrolidin-2-ones, including 1-(aryl)-5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones (Franco, Flores, & Pizzuti, 2012).
2. Chiral Solvating Agents in NMR Analysis
Pyrrolidin-2-one derivatives, including those with trifluorophenyl groups, are used as chiral solvating agents (CSAs) for NMR analysis. These compounds have demonstrated effectiveness in analyzing carboxylic acids and secondary alcohols, thereby contributing to advancements in stereochemical studies and molecular structure analysis (Bailey, O'Hagan, & Tavaslı, 1997).
3. Photoluminescent and Magnetic Properties
The incorporation of pyrrolidin-2-ones into metal-organic frameworks has been researched for their photoluminescent and magnetic properties. These compounds, combined with rare earth elements, show potential in advanced materials research, particularly in developing luminescent and paramagnetic materials (Pointillart et al., 2009).
4. Catalysts in Organic Reactions
Pyrrolidin-2-ones, including those with trifluorophenyl groups, have been employed as catalysts in various organic reactions. Their role in facilitating reactions like Michael addition highlights their utility in synthetic organic chemistry, offering high yields, stereoselectivity, and reusability (Miao & Wang, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUWAXTSJRLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one | |
CAS RN |
1263774-97-5 | |
| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



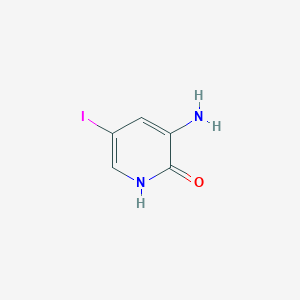

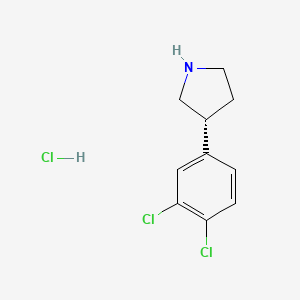
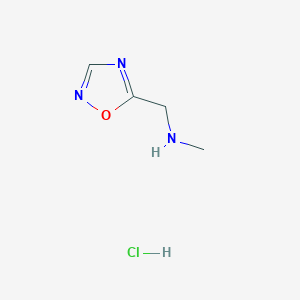
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)
